

An In-depth Technical Guide to (S)-(+)-1-Cbz-3-pyrrolidinol

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Compound of Interest

Compound Name: (S)-(+)-1-Cbz-3-pyrrolidinol

Cat. No.: B1282724

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(S)-(+)-1-Cbz-3-pyrrolidinol, a pivotal chiral building block, holds significant importance in the realms of pharmaceutical and agrochemical synthesis. Its distinct stereochemistry and versatile reactivity make it an indispensable intermediate for the asymmetric synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

(S)-(+)-1-Cbz-3-pyrrolidinol is formally known as benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate. The "Cbz" designation refers to the carboxybenzyl protecting group on the nitrogen atom of the pyrrolidine ring, which enhances the compound's stability and selectivity in chemical reactions.

CAS Number: 100858-32-0

Synonyms:

- (S)-N-Z-3-pyrrolidinol
- (S)-1-Benzyloxycarbonyl-3-pyrrolidinol
- (S)-1-Carbobenzoxy-3-pyrrolidinol
- Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate

The key physicochemical properties of **(S)-(+)-1-Cbz-3-pyrrolidinol** are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

Property	Value
Molecular Formula	C ₁₂ H ₁₅ NO ₃
Molecular Weight	221.25 g/mol
Appearance	White to off-white powder
Melting Point	71 - 77 °C
Optical Rotation	[α] ²⁰ /D = +21° (c=1 in Chloroform)
Purity	≥ 95% (GC)
Storage Conditions	Store at room temperature

Asymmetric Synthesis and Applications

The chiral nature of **(S)-(+)-1-Cbz-3-pyrrolidinol** makes it a highly valuable asset in asymmetric synthesis, enabling the creation of enantiomerically pure compounds crucial for drug development. The pyrrolidine scaffold is a common motif in a wide array of pharmaceuticals, and this particular intermediate provides a strategic entry point for introducing chirality.

It serves as a key intermediate in the synthesis of various bioactive molecules, including analgesics, anti-inflammatory agents, and drugs targeting neurological disorders.^[1] Its ability to facilitate the formation of complex molecular architectures makes it an indispensable tool for medicinal chemists.

Experimental Protocols

While numerous synthetic routes to pyrrolidine derivatives exist, a common strategy for preparing chiral 3-hydroxypyrrolidines involves the use of a chiral pool starting material, such as malic acid. The following is a representative, multi-step protocol for the synthesis of an N-

protected (S)-3-hydroxypyrrolidine derivative, which can be adapted for the Cbz-protected target compound.

Step 1: Synthesis of N-protected (S)-malimide

- Reaction: (S)-Malic acid is reacted with benzylamine (in the case of an N-benzyl protecting group) to form the corresponding N-benzyl imide. For the Cbz-protected analog, a similar strategy employing a suitable amine precursor would be used.
- Procedure:
 - In a round-bottom flask, dissolve (S)-malic acid in a suitable solvent.
 - Add benzylamine dropwise at room temperature.
 - Heat the reaction mixture to reflux for several hours with a Dean-Stark apparatus to remove water.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to yield the N-protected (S)-malimide.

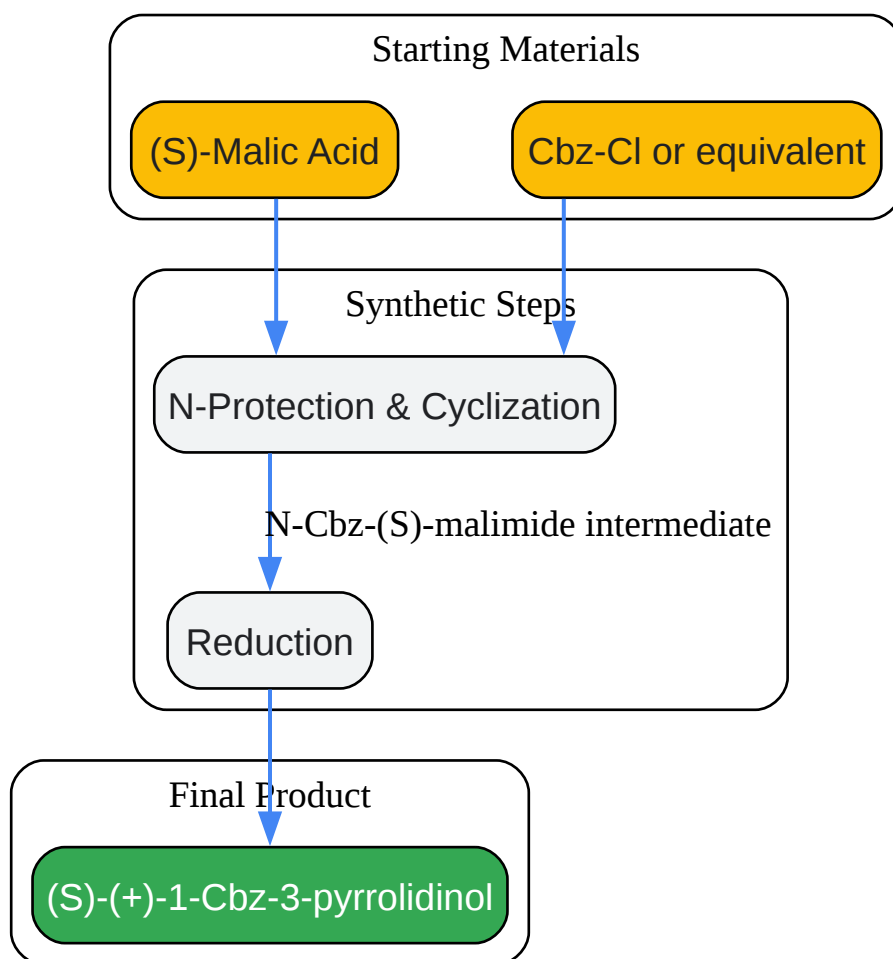
Step 2: Reduction of the Imide to (S)-N-protected-3-hydroxypyrrolidine

- Reaction: The N-protected (S)-malimide is reduced to the corresponding amino alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH_4).
- Procedure:
 - In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF).
 - Cool the suspension to 0 °C in an ice bath.

- Slowly add a solution of the N-protected (S)-malimide (1.0 equivalent) in anhydrous THF to the LiAlH_4 suspension, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
- Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
- Filter the resulting precipitate and wash with THF.
- Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the N-protected (S)-3-hydroxypyrrolidine.

Visualization of Synthetic Workflow

The logical progression of the synthesis from a chiral starting material to the final product is a critical aspect of its production. The following diagram, generated using the DOT language, illustrates a generalized workflow for the synthesis of **(S)-(+)-1-Cbz-3-pyrrolidinol**.



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A generalized workflow for the synthesis of **(S)-(+)-1-Cbz-3-pyrrolidinol**.

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References

- 1. chemimpex.com [chemimpex.com]
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